Nickel tungstate

Vue d'ensemble

Description

Nickel Tungstate is an important inorganic material with high application potential in various fields such as catalysis, humidity sensors, photoanodes, laser hosts, microwave applications, and optical fibers . It is a light brown, odorless solid that is insoluble in water . The amorphous form is green and the polycrystalline form is brown .

Synthesis Analysis

Nickel Tungstate nanoparticles can be synthesized via a simple and efficient sucrose-nitrate decomposition method . Another method involves a sonochemical process based on the reaction between nickel (II) nitrate hexahydrate and sodium tungstate dihydrate in an aqueous solution .Molecular Structure Analysis

Nickel Tungstate crystallizes in the wolframite crystal structure of the monoclinic crystal system with space group P2/c . The compound is antiferromagnetic . The synthesized nanoparticles were characterized using various analytical techniques such as PXRD, SEM, TEM, BET measurements, and FTIR .Chemical Reactions Analysis

Nickel Tungstate can be prepared by the reaction of nickel (II) nitrate and sodium tungstate . It can also be prepared by the reaction of nickel (II) oxide and tungsten (VI) oxide .Physical And Chemical Properties Analysis

Nickel Tungstate is a light brown, odorless solid that is insoluble in water . The amorphous form is green and the polycrystalline form is brown . It crystallizes in the wolframite crystal structure of the monoclinic crystal system . The compound is antiferromagnetic .Applications De Recherche Scientifique

Electrochemical Sensing of Mercury (II) Ions

Nickel tungstate nanoparticles have been used for the electrochemical sensing of toxic mercury present in water samples . The electrochemical behavior of mercury (II) ions at modified electrode interface has been studied by cyclic voltammetry (CV) and differential pulse stripping voltammetry (DPSV). The proposed modified GCE sensor exhibits linearity between the concentration range 10–600 nM with the limit of detection 2.25 nM based on 3σ method for mercury (II) ions .

Photocatalysis

Nickel tungstate has been examined as a photocatalyst . The photocatalysis process is a useful, advantageous, and economical low-cost process as well as a sustainable solution to eliminate various toxic chemicals from the environment and water such as removal/mineralization of dyestuffs and clean energy production including hydrogen fuel by water splitting .

Humidity Sensors

It has been used in humidity sensors . The unique properties of nickel tungstate make it suitable for this application.

Dielectric Resonators

Nickel tungstate has been used in dielectric resonators . Its properties make it an excellent material for this application.

Cathode Material for Asymmetric Supercapacitors

Nickel tungstate is considered a “promising” cathode material for asymmetric supercapacitors . Its unique electrochemical properties make it suitable for this application.

Electrode Material for Supercapacitors

In recent years, nickel tungstate has attracted considerable research interest as an electrode material for supercapacitors . Its unique electrochemical properties make it suitable for this application.

Orientations Futures

Transition metal tungstate-based nanomaterials, including Nickel Tungstate, have become a research hotspot in electrochemistry due to their abundant natural resources, low costs, and environmental friendliness . Their promising prospects for future development are proposed, and it is anticipated that this will inspire ongoing interest in rational designing and fabricating novel transition metal tungstate-based nanomaterials for high-performance electrochemical devices .

Propriétés

IUPAC Name |

dioxido(dioxo)tungsten;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTKZXWDJGMCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

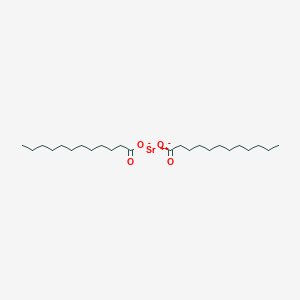

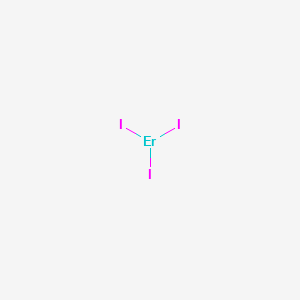

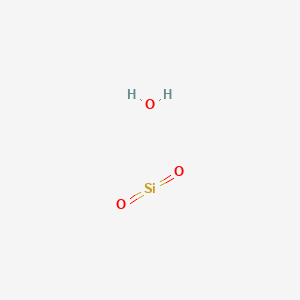

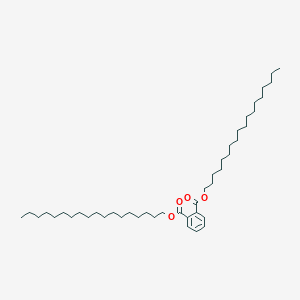

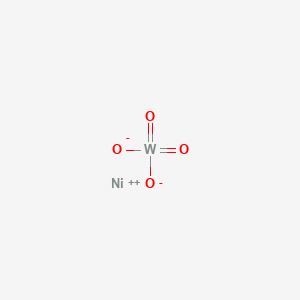

[O-][W](=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065720 | |

| Record name | Nickel tungsten oxide (NiWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel tungstate | |

CAS RN |

14177-51-6 | |

| Record name | Nickel tungsten oxide (NiWO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel tungsten oxide (NiWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel tungsten oxide (NiWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel tungsten tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of nickel tungstate?

A1: The molecular formula of nickel tungstate is NiWO4. Its molecular weight is 306.57 g/mol.

Q2: What is the crystal structure of nickel tungstate?

A2: Nickel tungstate crystallizes in a monoclinic wolframite structure. [] This structure contributes to its unique electronic and optical properties.

Q3: How is the structure of nickel tungstate confirmed?

A3: Various techniques, including X-ray diffraction (XRD) [, , , , , , , , , , ], Raman spectroscopy [, ], and far-infrared spectroscopy [], have been used to confirm the wolframite structure of NiWO4.

Q4: What spectroscopic data are available for nickel tungstate?

A4: Researchers have investigated nickel tungstate using UV-VUV synchrotron radiation spectroscopy [], far-infrared absorption spectroscopy [], and Raman spectroscopy [, ]. These studies provide insights into its electronic structure and vibrational modes.

Q5: How stable is nickel tungstate at high temperatures?

A5: Nickel tungstate exhibits good thermal stability. Studies have shown its formation at temperatures above 1000°C during the oxidation of nickel-tungsten alloys. []

Q6: Is nickel tungstate compatible with other materials in composite applications?

A6: Nickel tungstate has been successfully incorporated into various composites, including those with graphene [, ], polyvinyl chloride (PVC) [], and cotton fabrics []. These composites demonstrate enhanced properties compared to individual components.

Q7: What are the notable catalytic properties of nickel tungstate?

A7: Nickel tungstate exhibits promising catalytic activity in various reactions, including photocatalysis [, , , , , , , ], electrocatalysis [, , , ], and heterogeneous catalysis. []

Q8: Can you provide an example of nickel tungstate's photocatalytic activity?

A8: Researchers have demonstrated the effective photocatalytic degradation of methyl orange dye using nickel tungstate nanoparticles under UV irradiation. [] The material's ability to generate electron-hole pairs upon light absorption contributes to its photocatalytic activity.

Q9: How does nickel tungstate perform as an electrocatalyst?

A9: Nickel tungstate has been explored as an electrocatalyst for the oxygen evolution reaction (OER) in water splitting. [, ] Studies have shown its potential to enhance the efficiency of this crucial reaction for hydrogen production.

Q10: Have there been any computational studies on nickel tungstate?

A10: Yes, first-principles calculations have been used to investigate the electronic band structure of nickel tungstate, providing insights into its optical and electronic properties. [, ]

Q11: How do structural modifications affect the properties of nickel tungstate?

A11: Doping nickel tungstate with other elements, such as cobalt [, ] or copper [], can significantly influence its photocatalytic and electrochemical properties by altering its electronic structure and band gap energy.

Q12: Are there any specific formulation strategies for nickel tungstate?

A12: Researchers have explored different synthesis methods for nickel tungstate, including co-precipitation [, ], hydrothermal synthesis [, , ], and electrochemical methods. [] The choice of synthesis method can influence the material's morphology, particle size, and ultimately, its properties and applications.

Q13: What are some potential applications of nickel tungstate beyond catalysis?

A13: Nickel tungstate has shown promise in areas like supercapacitors [, , , ], gas sensing [], and as an electrode material in lithium-ion batteries. [] Its electrochemical properties make it suitable for energy storage applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.